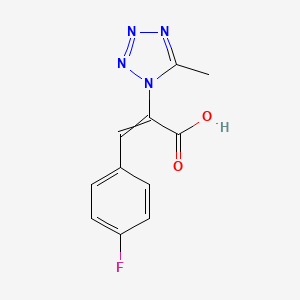
3-(4-fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid is a useful research compound. Its molecular formula is C11H9FN4O2 and its molecular weight is 248.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(4-Fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid (CAS No. 501908-90-3) is a compound that has garnered attention due to its potential biological activities, particularly as a selective activator of the glycine receptor and its interactions with various ion channels. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
- Chemical Formula : C₁₁H₉FN₄O₂
- Molecular Weight : 248.22 g/mol
- IUPAC Name : (E)-3-(4-fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)prop-2-enoic acid
This compound functions primarily as an activator of the glycine receptor , which is crucial for inhibitory neurotransmission in the central nervous system. It binds selectively to the glycine site on the GABAA receptor, enhancing chloride conductance, which can lead to increased inhibitory effects on neuronal excitability .
Additionally, this compound has been identified as an inhibitor of voltage-gated sodium and calcium channels , suggesting a multifaceted role in modulating synaptic transmission and neuronal activity .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Study 1: Glycine Receptor Activation
In a study evaluating the effects of various compounds on glycine receptors, this compound was shown to have a high affinity for the glycine receptor. This study highlighted its potential as a therapeutic agent for conditions characterized by dysregulated inhibitory neurotransmission, such as epilepsy and anxiety disorders .
Study 2: Ion Channel Interaction
Research focusing on ion channel modulation demonstrated that this compound effectively inhibits voltage-gated sodium channels in neuronal cells. The inhibition was dose-dependent, suggesting that it may be useful in managing pain or conditions involving hyperexcitability of neurons .
Study 3: Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications to the tetrazole moiety significantly influence the compound's biological activity. Variations in substituents on the phenyl ring also affected receptor binding affinity and selectivity, paving the way for the design of more potent derivatives .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O2/c1-7-13-14-15-16(7)10(11(17)18)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZJOOFYNBPDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(=CC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














